Jak-IN-28
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Jak-IN-28, also known as Compound 111, is a Janus kinase inhibitor. Janus kinases are a family of enzymes that play a crucial role in the signaling pathways of various cytokines and growth factors, which are involved in processes such as immune response, inflammation, and hematopoiesis. This compound has shown potential applicability in the research of cancer and inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Jak-IN-28 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final compound. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic strategies for Janus kinase inhibitors often involve the use of palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and cyclization reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow chemistry, process intensification, and the development of more efficient catalysts. The specific industrial production methods for this compound are not publicly available.
Chemical Reactions Analysis
Types of Reactions
Jak-IN-28 can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: this compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo nucleophilic or electrophilic substitution reactions to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions would be the oxidized, reduced, or substituted derivatives of this compound, which could have different biological activities and properties.
Scientific Research Applications
Jak-IN-28 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the Janus kinase signaling pathway and its role in various chemical processes.
Biology: Employed in research to understand the biological functions of Janus kinases and their involvement in cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Investigated for its potential therapeutic applications in treating cancer, inflammatory diseases, and autoimmune disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting Janus kinases. It serves as a lead compound for the design and synthesis of more potent and selective Janus kinase inhibitors.
Mechanism of Action
Jak-IN-28 exerts its effects by inhibiting the activity of Janus kinases. Janus kinases are involved in the Janus kinase-signal transducers and activators of transcription (JAK-STAT) signaling pathway, which regulates the transcription of various genes involved in immune response, inflammation, and cell growth. By inhibiting Janus kinases, this compound prevents the phosphorylation and activation of signal transducers and activators of transcription proteins, thereby blocking the downstream signaling events that lead to the expression of target genes .
Comparison with Similar Compounds
Jak-IN-28 is one of several Janus kinase inhibitors, each with unique properties and applications. Some similar compounds include:
Tofacitinib: A Janus kinase inhibitor used for the treatment of rheumatoid arthritis and other autoimmune diseases.
Baricitinib: Another Janus kinase inhibitor used for treating rheumatoid arthritis and atopic dermatitis.
Ruxolitinib: A Janus kinase inhibitor used for treating myelofibrosis and polycythemia vera.
Uniqueness of this compound
Its distinct chemical structure and selectivity for Janus kinases make it a valuable tool for studying the JAK-STAT signaling pathway and developing new therapeutic agents .
Properties
Molecular Formula |
C20H18ClN7O |
---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
4-[5-chloro-2-[(1-cyclopropylpyrazol-4-yl)amino]pyrimidin-4-yl]-N-[(1S)-1-cyanoethyl]benzamide |
InChI |
InChI=1S/C20H18ClN7O/c1-12(8-22)25-19(29)14-4-2-13(3-5-14)18-17(21)10-23-20(27-18)26-15-9-24-28(11-15)16-6-7-16/h2-5,9-12,16H,6-7H2,1H3,(H,25,29)(H,23,26,27)/t12-/m0/s1 |
InChI Key |
FUKYYZIZPJCKQY-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@@H](C#N)NC(=O)C1=CC=C(C=C1)C2=NC(=NC=C2Cl)NC3=CN(N=C3)C4CC4 |
Canonical SMILES |
CC(C#N)NC(=O)C1=CC=C(C=C1)C2=NC(=NC=C2Cl)NC3=CN(N=C3)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.